N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)methanesulfonamide (non-preferred name)
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Overview
Description
N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)methanesulfonamide is a complex organic compound with a unique structure that combines a hydrazinyl group, a methanesulfonamide group, and a tert-butylcyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)methanesulfonamide typically involves multiple steps:
Formation of the tert-butylcyclohexylidene hydrazine intermediate: This step involves the reaction of tert-butylcyclohexanone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Introduction of the oxoethyl group: The hydrazone intermediate is then reacted with an oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.
Methanesulfonamide formation: The final step involves the reaction of the oxoethyl intermediate with methanesulfonyl chloride and 2-methoxyaniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N’-(4-tert-butylcyclohexylidene)-2-(2-naphthyloxy)acetohydrazide
Uniqueness
N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H31N3O4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]-2-(2-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C20H31N3O4S/c1-20(2,3)15-10-12-16(13-11-15)21-22-19(24)14-23(28(5,25)26)17-8-6-7-9-18(17)27-4/h6-9,15H,10-14H2,1-5H3,(H,22,24) |
InChI Key |
KXRRWCMDVAKWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C)CC1 |
Origin of Product |
United States |
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